molecular formula C16H18N2O2S B2699536 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide CAS No. 1797277-72-5

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide

Cat. No. B2699536
CAS RN: 1797277-72-5
M. Wt: 302.39
InChI Key: PWFFDQSYWUVCCR-UHFFFAOYSA-N
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Description

“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring , which is a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of compounds like “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the final product .


Molecular Structure Analysis

The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” is characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” are likely to be influenced by the presence of the pyrrolidine and thiophene rings . The reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

  • Anticancer Research CX-5461, as it is commonly referred to, exhibits potent anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting ribosomal RNA synthesis. By targeting RNA polymerase I, CX-5461 disrupts ribosomal biogenesis, leading to cell cycle arrest and apoptosis. Its potential as a therapeutic agent against various cancers, including solid tumors and hematological malignancies, continues to be explored.
  • DNA G-Quadruplex Stabilization CX-5461 has been recognized for its ability to stabilize G-quadruplex structures in DNA. These non-canonical secondary structures play crucial roles in gene regulation and telomere maintenance. By selectively binding to G-quadruplexes, CX-5461 may interfere with telomerase activity and inhibit telomere elongation, making it a promising candidate for anticancer strategies.
  • Neurological Disorders Preliminary studies suggest that CX-5461 might impact neuronal function. Its interaction with RNA polymerase I and modulation of ribosomal RNA synthesis could influence protein translation and cellular homeostasis in neurons. Researchers are investigating its potential in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
  • Antifungal Activity

    • The compound’s structural features make it an interesting candidate for antifungal drug development. Researchers have synthesized related derivatives and evaluated their efficacy against fungal pathogens. Further studies are needed to explore the mechanism of action and optimize its antifungal properties .

    Pyrrolidine Scaffold in Drug Discovery

    • CX-5461’s pyrrolidine moiety serves as a versatile scaffold in medicinal chemistry. Researchers have modified this core structure to create novel analogs with improved pharmacological properties. These derivatives may target various biological pathways, including kinases, receptors, and enzymes, for therapeutic purposes .

    Crystallography and Structural Insights

    • The crystal structure of CX-5461 has been elucidated, providing valuable insights into its conformation and intermolecular interactions. Understanding its solid-state arrangement aids in predicting its behavior during formulation and drug delivery. Crystallographic data can guide further optimization and design of related compounds .

Future Directions

The future directions for “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” could involve further exploration of its potential biological activities . The design and synthesis of new pyrrolidine compounds with different biological profiles could also be a promising direction .

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFDQSYWUVCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide

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